molecular formula C26H26N2O5S B11648494 2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11648494
M. Wt: 478.6 g/mol
InChI Key: QVCUAFYKXZLWGS-UHFFFAOYSA-N
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Description

2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothieno pyrimidinone core with multiple ether linkages and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process may start with the formation of the benzothieno pyrimidinone core, followed by the introduction of the methoxy and ethoxy groups through nucleophilic substitution reactions. Common reagents used in these steps include methoxyphenol, ethylene oxide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler hydrocarbons.

    Substitution: The ether linkages and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

2-[3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H26N2O5S/c1-30-18-8-4-5-9-19(18)32-13-14-33-20-12-11-16(15-21(20)31-2)24-27-25(29)23-17-7-3-6-10-22(17)34-26(23)28-24/h4-5,8-9,11-12,15H,3,6-7,10,13-14H2,1-2H3,(H,27,28,29)

InChI Key

QVCUAFYKXZLWGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Origin of Product

United States

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